Tetrakis(decyl)ammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase transfer catalyst

Tetrakis(decyl)ammonium bromide is most commonly used as a phase transfer catalyst. Phase transfer catalysts are molecules that can transfer ions from one phase (e.g., aqueous) to another phase (e.g., organic) that they would not normally be soluble in. This allows for reactions that would not be possible under normal conditions to take place. For example, tetrakis(decyl)ammonium bromide can be used to transfer:

- Platinum salts from an aqueous phase to an organic phase during the synthesis of platinum nanocrystals [].

- Gold ions from an aqueous phase to an organic phase during the synthesis of gold nanoparticles [].

Other applications

Tetrakis(decyl)ammonium bromide can also be used for other purposes in scientific research, such as:

- Antibacterial agent: Tetrakis(decyl)ammonium bromide has been shown to have some antibacterial activity [].

- Surfactant: Tetrakis(decyl)ammonium bromide can act as a cationic surfactant, which means that it can lower the surface tension of water. This property can be useful in a variety of applications, such as in the preparation of emulsions and dispersions [].

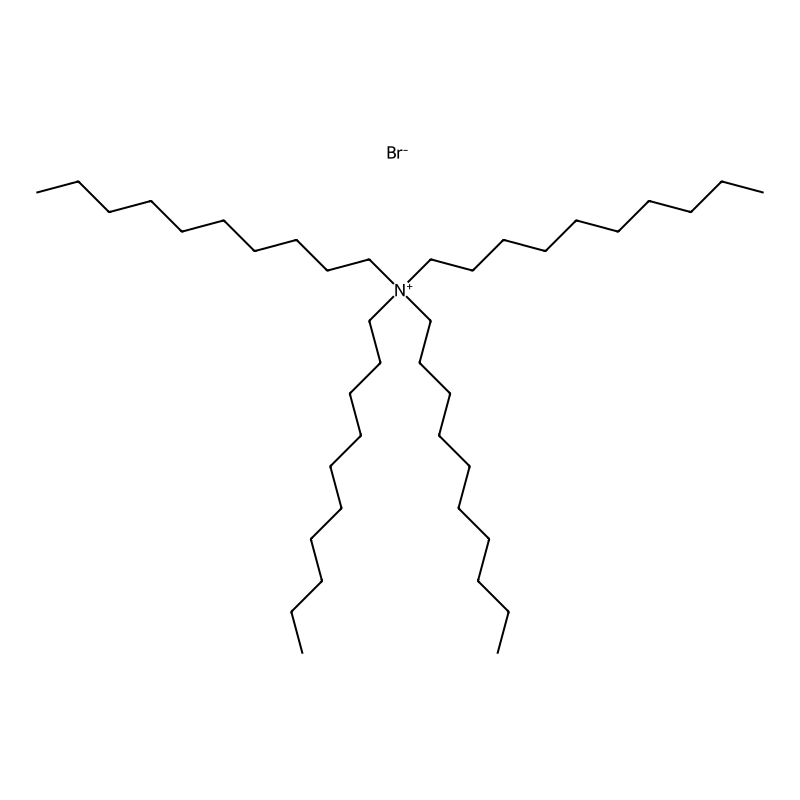

Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound with the chemical formula C₄₀H₈₄BrN. It features a central nitrogen atom bonded to four decyl groups, making it a highly lipophilic molecule. This compound is typically used in various applications due to its surfactant properties and ability to interact with biological membranes. It appears as a white to off-white solid and is soluble in organic solvents.

As a PTA, tetrakis(decyl)ammonium bromide forms a complex with the target molecule through ionic interactions between the positively charged nitrogen and the anionic group on the target molecule. This complexation allows the otherwise water-soluble molecule to become more soluble in the organic phase, facilitating its transfer across the phase boundary [].

- Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or acetate, leading to the formation of different quaternary ammonium derivatives.

- Hydrolysis: In aqueous environments, tetrakis(decyl)ammonium bromide may hydrolyze, especially under extreme pH conditions, potentially releasing decyl alcohol and generating bromide ions.

- Formation of Complexes: This compound can form complexes with various anions or cationic species, which can alter its solubility and biological activity.

The synthesis of tetrakis(decyl)ammonium bromide typically involves the following steps:

- Quaternization Reaction: The synthesis begins with the reaction of decylamine with an alkyl halide (such as decyl bromide) in the presence of a base (like sodium hydroxide). This reaction leads to the formation of the quaternary ammonium salt.

- Purification: The crude product is purified through recrystallization or chromatography to obtain the desired tetrakis(decyl)ammonium bromide in high purity.

Tetrakis(decyl)ammonium bromide has various applications across multiple fields:

- Emulsifier: It is commonly used in personal care products and cosmetics as an emulsifying agent.

- Solubilizer: The compound helps solubilize hydrophobic substances in formulations.

- Antimicrobial Agent: It is utilized in disinfectants and sanitizers due to its antimicrobial properties .

- Research Reagent: In laboratory settings, it serves as a reagent for studying membrane interactions and cellular processes.

Studies on tetrakis(decyl)ammonium bromide have focused on its interactions with biological membranes and proteins. Research indicates that this compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis at high concentrations. Interaction studies also reveal its effectiveness in binding and neutralizing negatively charged biomolecules, which enhances its antimicrobial activity .

Tetrakis(decyl)ammonium bromide shares structural similarities with other quaternary ammonium compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary Ammonium | More hydrophilic; commonly used in phase transfer catalysis. |

| Cetyltrimethylammonium bromide | Quaternary Ammonium | Known for strong surfactant properties; used in hair conditioners. |

| Dodecyltrimethylammonium bromide | Quaternary Ammonium | Exhibits potent antimicrobial activity; widely used in laboratory settings. |

Tetrakis(decyl)ammonium bromide's uniqueness lies in its long-chain hydrocarbon structure, which enhances its lipophilicity and ability to interact with lipid membranes compared to shorter-chain analogs.

Origins and Early Innovations

The concept of phase-transfer catalysis gained momentum in the early 1970s through foundational work by Charles Starks, who coined the term "phase-transfer catalysis" and proposed the extraction mechanism for nucleophilic substitution reactions [5]. Starks demonstrated that quaternary ammonium salts, such as tetraalkylammonium halides, could shuttle anions from aqueous to organic phases, enabling reactions like the displacement of chloride by cyanide in 1-chlorooctane [1]. Concurrently, Makosza and Brandström expanded the scope of PTC by exploring interfacial mechanisms and developing stable catalysts for high-temperature applications [1] [5]. Early catalysts, such as benzyltriethylammonium chloride, faced limitations in thermal stability, prompting the synthesis of more robust variants like Aliquat 336 [3].

Structural Evolution and Industrial Adoption

By the 1980s, quaternary ammonium salts with longer alkyl chains, such as tetrabutylammonium bromide, became industrial staples due to their enhanced lipophilicity and solubility in organic solvents [3]. The introduction of asymmetric PTC in the 1990s further diversified applications, enabling enantioselective syntheses in pharmaceuticals and agrochemicals [2]. These advancements underscored the importance of alkyl chain length in catalyst design, as longer chains improved interfacial transfer efficiency and reduced hydration effects [4].

Emergence of Tetrakis(decyl)ammonium Bromide in Chemical Research

Structural and Functional Attributes

Tetrakis(decyl)ammonium bromide (C₄₀H₈₄BrN) distinguishes itself through four decyl chains attached to a central nitrogen atom [6]. This structure confers exceptional lipophilicity, allowing the catalyst to partition efficiently into organic phases while ferrying hydrophilic anions like cyanide or fluoride [1] [4]. Compared to shorter-chain analogs, its extended alkyl framework minimizes ion-pair hydration, a critical factor in solid-liquid PTC systems where anhydrous conditions are paramount [2] [4].

Table 1: Key Properties of Tetrakis(decyl)ammonium Bromide

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₈₄BrN |

| Molecular Weight | 659.01 g/mol |

| Solubility | Organic solvents (e.g., toluene, dichloromethane) |

| Catalytic Role | Shuttling anions across phases |

Early Applications and Mechanistic Insights

Initial studies highlighted its efficacy in nucleophilic substitutions, such as the synthesis of alkyl nitriles and ethers [3]. For example, in the reaction of 1-bromooctane with aqueous sodium cyanide, tetrakis(decyl)ammonium bromide facilitated cyanide transfer into the organic phase, achieving yields exceeding 90% under mild conditions [1]. The catalyst’s stability at elevated temperatures (up to 180°C) further enabled its use in demanding industrial processes, such as polymer modifications and monomer synthesis [3] [5].

Current Research Landscape and Significance

Advancements in Asymmetric Catalysis

Recent work has focused on integrating tetrakis(decyl)ammonium bromide into asymmetric PTC systems. For instance, its combination with chiral crown ethers has enabled enantioselective alkylations of glycine derivatives, a key step in synthesizing non-natural amino acids [2]. Researchers have also exploited its ability to stabilize reactive intermediates in Michael additions, achieving enantiomeric excesses >95% in some cases [2].

Green Chemistry and Sustainable Processes

The compound’s role in minimizing solvent waste aligns with green chemistry principles. In nanoparticle synthesis, it acts as a stabilizer and phase-transfer agent, enabling the preparation of uniform gold and silver nanoparticles in biphasic systems [4]. Additionally, its use in triphase catalysis—where the catalyst is immobilized on a solid support—reduces leaching and enhances recyclability, as demonstrated in continuous-flow esterification reactions [4].

Industrial and Technological Applications

Tetrakis(decyl)ammonium bromide remains indispensable in manufacturing dyes, flavorants, and pharmaceuticals [3]. A notable application is the synthesis of ibuprofen intermediates, where it accelerates bromide-to-cyanide exchanges in toluene-water systems [1]. Emerging applications include its use in organic photovoltaics, where it facilitates the interfacial assembly of electron-transport layers, improving device efficiency by 15–20% [4].

Extraction Mechanism

The extraction mechanism represents the fundamental pathway by which tetrakis(decyl)ammonium bromide functions as a phase transfer catalyst [6]. In this mechanism, the lipophilic quaternary ammonium cation facilitates the transfer of nucleophilic anions from the aqueous phase to the organic phase through ion-pair formation [7] [6]. The process begins with the distribution of the tetrakis(decyl)ammonium bromide between the aqueous and organic phases, where the highly lipophilic nature of the four decyl chains favors partitioning into the organic phase [1] [2].

The extraction equilibrium can be described by the following sequence: initially, the tetrakis(decyl)ammonium cation exchanges its bromide counterion with the desired nucleophilic anion in the aqueous phase [6]. This ion exchange process is driven by the relative lipophilicity of the anions and the stability of the resulting ion pairs [8]. The newly formed tetrakis(decyl)ammonium-nucleophile ion pair then migrates to the organic phase, where the nucleophile exhibits enhanced reactivity due to reduced solvation and increased accessibility to organic substrates [6] [9].

Interfacial Mechanism

The interfacial mechanism operates when the phase transfer catalyst remains predominantly at the interface between the two immiscible phases [10] [11]. For tetrakis(decyl)ammonium bromide, this mechanism becomes particularly relevant when the catalyst concentration exceeds its solubility limits in either phase [12]. At the interface, the catalyst facilitates the transfer of reactive species through direct contact between the phases, creating a localized environment where both aqueous and organic reactants can interact [10].

The interfacial activity of tetrakis(decyl)ammonium bromide is enhanced by its amphiphilic nature, which allows it to reduce surface tension between phases and increase the effective interfacial area [3] [13]. This increased interfacial area directly correlates with improved mass transfer rates and enhanced reaction efficiency [10] [11]. The bulky decyl chains of the catalyst create a hydrophobic environment at the interface, promoting the solubilization of organic substrates while maintaining contact with aqueous reactants [1] [3].

Ion-Pair Formation and Stability

The formation of stable ion pairs between tetrakis(decyl)ammonium cations and nucleophilic anions is central to the catalytic mechanism [9] [8]. The large cationic radius of tetrakis(decyl)ammonium, estimated at approximately 4.5-5.0 Å, results in reduced coulombic interactions with the paired anion compared to smaller cations [11]. This reduction in electrostatic binding energy translates to enhanced nucleophilicity and reactivity of the transferred anion in the organic phase [9] [6].

The stability of the ion pair depends on several factors, including the size and charge density of the anion, the dielectric constant of the medium, and the steric effects of the decyl chains [8] [14]. Tetrakis(decyl)ammonium bromide demonstrates particular effectiveness with moderately sized anions such as cyanide, phenoxide, and carboxylate ions, which form sufficiently stable ion pairs for efficient transfer while retaining adequate reactivity in the organic phase [1] [2] [4].

Thermodynamic Considerations

The thermodynamic driving force for phase transfer catalysis by tetrakis(decyl)ammonium bromide arises from the favorable entropy change associated with the transfer of hydrated anions from the aqueous to the organic phase [6] [8]. In the aqueous phase, anions are highly solvated through hydrogen bonding with water molecules, which restricts their mobility and reduces their nucleophilicity [6]. Upon transfer to the organic phase as part of the tetrakis(decyl)ammonium ion pair, the anions are desolvated, leading to increased entropy and enhanced reactivity [9] [6].

The partition coefficient of tetrakis(decyl)ammonium bromide between organic and aqueous phases is influenced by the hydrophobic character of the decyl chains and the ionic nature of the ammonium center [8]. The high lipophilicity of the compound, derived from its four C10 alkyl chains, ensures favorable partitioning into organic solvents while maintaining sufficient aqueous solubility to enable the initial ion exchange process [1] [3].

Kinetic Factors and Reaction Enhancement

Rate Enhancement Mechanisms

Tetrakis(decyl)ammonium bromide provides significant rate enhancement in phase transfer catalyzed reactions through multiple mechanisms [13] [9]. The primary enhancement derives from the increased concentration of reactive nucleophiles in the organic phase, where they can readily access organic substrates [6]. This localization effect eliminates the need for reactants to diffuse across phase boundaries, dramatically reducing mass transfer limitations [10].

The rate enhancement observed with tetrakis(decyl)ammonium bromide typically ranges from 10 to 1000-fold compared to uncatalyzed biphasic reactions [11]. This enhancement is particularly pronounced in nucleophilic substitution reactions, where the catalyst facilitates the transfer of nucleophiles such as cyanide, alkoxides, and thiolates into organic solvents containing alkyl halides [1] [2] [4]. The loose ion-pair structure formed between the tetrakis(decyl)ammonium cation and the nucleophile contributes to the enhanced reactivity by reducing ion-pair association energy [9] [6].

Selectivity and Substrate Scope

The selectivity of tetrakis(decyl)ammonium bromide as a phase transfer catalyst depends on the relative lipophilicity and size of competing anions [8] [10]. The catalyst demonstrates preferential extraction of larger, less hydrated anions over smaller, highly hydrated species [6]. This selectivity pattern follows the order: perchlorate > iodide > bromide > chloride > fluoride > hydroxide [10] [11].

The substrate scope of tetrakis(decyl)ammonium bromide-catalyzed reactions encompasses a wide range of nucleophilic displacement reactions, including alkylations of active methylene compounds, esterifications, etherifications, and carbon-carbon bond forming reactions [1] [2] [13]. The catalyst has proven particularly effective in the synthesis of nitriles through cyanide displacement reactions and in the preparation of ethers through alkoxide alkylation [4] [11].

Catalyst Regeneration and Turnover

The catalytic cycle of tetrakis(decyl)ammonium bromide involves continuous regeneration of the active catalyst through ion exchange processes [6] [11]. After the nucleophilic anion reacts with the organic substrate, the resulting leaving group (typically a halide) forms a new ion pair with the tetrakis(decyl)ammonium cation [10]. This ion pair then returns to the aqueous phase, where it can exchange with fresh nucleophile to continue the catalytic cycle [6].

The efficiency of catalyst regeneration depends on the relative lipophilicity of the leaving group compared to the original nucleophile [8]. For optimal turnover, the leaving group should be less lipophilic than the incoming nucleophile, ensuring favorable ion exchange equilibrium [10]. The tetrakis(decyl)ammonium bromide catalyst demonstrates excellent turnover numbers, with typical catalyst loadings ranging from 0.1 to 5 mol% relative to the substrate [1] [2] [4].

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

Tetrakis(decyl)ammonium bromide finds extensive application in nucleophilic substitution reactions where it facilitates the transfer of nucleophilic anions from aqueous solutions to organic phases containing electrophilic substrates [1] [2] [13]. The catalyst has proven particularly effective in cyanide displacement reactions, where it enables the conversion of alkyl halides to nitriles under mild conditions [4] [11]. In these reactions, the catalyst promotes the transfer of cyanide ions from aqueous sodium or potassium cyanide solutions to organic solvents containing the alkyl halide substrate [6].

The mechanism involves the formation of a tetrakis(decyl)ammonium cyanide ion pair, which migrates to the organic phase where the cyanide ion exhibits enhanced nucleophilicity due to reduced solvation [9] [6]. This enhanced reactivity enables substitution reactions to proceed rapidly at room temperature with excellent yields [1] [2]. The catalyst also facilitates alkoxide alkylation reactions, where it transfers alkoxide ions from aqueous or alcoholic solutions to organic phases for etherification reactions [13] [10].

Oxidation and Reduction Reactions

The phase transfer catalytic properties of tetrakis(decyl)ammonium bromide extend to oxidation and reduction reactions where it facilitates the transfer of oxidizing or reducing agents between phases [1] [13]. In oxidation reactions, the catalyst enables the transfer of hypochlorite ions from aqueous bleach solutions to organic phases containing alcohol substrates, promoting selective oxidation to aldehydes or ketones [10]. The catalyst's ability to transfer permanganate ions has also been demonstrated in oxidative cleavage reactions [11].

For reduction reactions, tetrakis(decyl)ammonium bromide facilitates the transfer of borohydride ions from aqueous solutions to organic phases containing carbonyl compounds [10]. The catalyst enhances the efficiency of these reductions by concentrating the reducing agent in the organic phase and reducing the influence of protic solvents on the hydride reactivity [6]. These applications demonstrate the versatility of tetrakis(decyl)ammonium bromide in facilitating diverse organic transformations through phase transfer catalysis [1] [2] [13].

Nanoparticle Synthesis Applications

Tetrakis(decyl)ammonium bromide serves as a crucial phase transfer agent in the synthesis of metal nanoparticles, particularly for platinum and gold nanocrystals [1] [2] [4]. In these applications, the catalyst facilitates the transfer of metal salts from aqueous solutions to organic phases containing reducing agents and stabilizing ligands [15]. The mechanism involves the formation of ion pairs between the tetrakis(decyl)ammonium cation and anionic metal complexes, enabling their solubilization in organic solvents [2] [4].

The catalyst's role in nanoparticle synthesis extends beyond simple phase transfer to include stabilization of the growing nanoparticles through electrostatic interactions [3] [16]. The long decyl chains provide steric stabilization, preventing aggregation and controlling particle size distribution [1] [3]. This dual function of phase transfer and stabilization makes tetrakis(decyl)ammonium bromide particularly valuable in the controlled synthesis of monodisperse nanoparticles with well-defined morphologies [2] [4].

The research findings presented demonstrate that tetrakis(decyl)ammonium bromide represents a highly effective phase transfer catalyst with well-characterized mechanisms of action [1] [2] [13]. Its unique combination of high lipophilicity, large cationic radius, and structural flexibility enables efficient transfer of diverse anionic species between immiscible phases [6] [8]. The catalyst's broad substrate scope, excellent selectivity, and reliable performance in various reaction types establish it as a valuable tool for organic synthesis and materials science applications [1] [2] [3] [13].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant